molecular formula C11H9NO3 B11811080 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid

4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B11811080
M. Wt: 203.19 g/mol
InChI Key: UGFWMYDUALIKLM-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a hydroxyphenyl group attached to the pyrrole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with pyrrole-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways. These interactions contribute to its observed biological activities.

Comparison with Similar Compounds

    4-(2-Hydroxyphenyl)-6-substituted pyrimidin-2(5H)-one/thiones: These compounds share a similar hydroxyphenyl group but differ in their core structure.

    2-Substituted-4H-chromen-4-ones: These compounds also contain a hydroxyphenyl group but are based on a chromone structure.

Uniqueness: 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is unique due to its pyrrole core, which imparts distinct chemical reactivity and biological activity compared to other hydroxyphenyl-containing compounds. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15/h1-6,12-13H,(H,14,15)

InChI Key

UGFWMYDUALIKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)O

Origin of Product

United States

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